molecular formula C13H18FNO2 B1467208 {1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol CAS No. 1225709-62-5

{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol

Cat. No. B1467208
CAS RN: 1225709-62-5
M. Wt: 239.29 g/mol
InChI Key: XCAUWPXECZYCOK-UHFFFAOYSA-N
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Description

“{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” is a compound that has gained significant interest in scientific research, owing to its unique properties and potential applications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular weight of “{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” is 239.29 g/mol. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” are not detailed in the literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Pyrrolin-2-ones : Ghelfi et al. (2003) discuss the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds, through the reaction of N-substituted pyrrolidinones (Ghelfi et al., 2003).

  • Catalytic Polymerization : Nakano et al. (2003) synthesized a dimeric zinc complex using (S)-diphenyl(pyrrolidin-2-yl)methanol for asymmetric alternating copolymerization of cyclohexene oxide and CO2 (Nakano, Nozaki, & Hiyama, 2003).

Chemical Structure and Analysis

  • Molecular Structure Analysis : Huang et al. (2021) performed crystallographic and conformational analyses on compounds including pyrrolidin-1-yl)methanone, using density functional theory (DFT) for a better understanding of their molecular structures (Huang et al., 2021).

Materials Science

  • Polymer Solar Cells : Chen et al. (2017) developed alcohol-soluble polymers incorporating pyridine, which can be used as cathode interfacial layers for polymer solar cells. These polymers show promise in improving the efficiency of solar cells (Chen et al., 2017).

properties

IUPAC Name

[1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c14-12-1-3-13(4-2-12)17-8-7-15-6-5-11(9-15)10-16/h1-4,11,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAUWPXECZYCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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